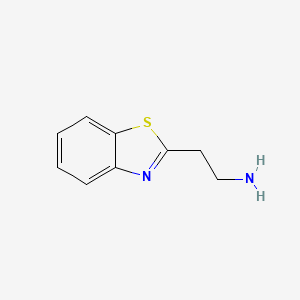

2-(1,3-Benzothiazol-2-yl)ethanamine

Descripción

Significance of Heterocyclic Compounds in Medicinal Chemistry and Agrochemical Discovery

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of medicinal chemistry and agrochemical discovery. nih.govjocpr.com Their prevalence is remarkable, with estimates suggesting that over 85% of all biologically active drugs contain a heterocyclic ring. nih.gov This widespread use stems from the versatile nature of heterocyclic scaffolds. The incorporation of heteroatoms like nitrogen, sulfur, and oxygen into a cyclic framework allows for precise modifications of a molecule's physicochemical properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity. researchgate.net These modifications are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of potential drug candidates. researchgate.net

In medicinal chemistry, heterocycles are integral to the development of a vast array of pharmaceuticals, including antibiotics, anticancer agents, antivirals, and treatments for neurological disorders. medipol.edu.tr Many heterocyclic compounds are derived from natural products, which have been subsequently modified by chemists to enhance their therapeutic properties. researchgate.net

The significance of these compounds extends into the agrochemical industry, where they form the basis of many modern pesticides, including insecticides, fungicides, and herbicides. researchgate.net Heterocyclic compounds are favored in agrochemical design for their high activity, selectivity, low dosage requirements, and specific physiological effects, contributing to the development of greener and more efficient crop protection solutions. cymitquimica.comnih.gov

Historical Perspective of Benzothiazole (B30560) Derivatives in Drug Development

The benzothiazole scaffold, chemically known as 1,3-benzothiazole, has garnered significant interest from medicinal chemists for decades. nih.govnih.gov Although the parent compound itself has limited direct applications, its derivatives are found in numerous natural products and commercial drugs. nih.govresearchgate.net The journey of benzothiazole derivatives in drug development began to gain momentum in the mid-20th century. japsonline.com

A key milestone in the history of benzothiazole-based drugs was the development of Riluzole. jyoungpharm.orgsemanticscholar.org Riluzole, a 2-aminobenzothiazole (B30445) derivative, was found to have neuroprotective effects and is used in the treatment of amyotrophic lateral sclerosis (ALS). scbt.com The discovery of its pharmacological profile spurred further investigation into the therapeutic potential of the benzothiazole nucleus. japsonline.com This led to the development of other successful drugs like Pramipexole, a dopamine (B1211576) agonist used for treating Parkinson's disease, which further solidified the importance of the benzothiazole scaffold in drug discovery. jyoungpharm.orgsemanticscholar.org The structural versatility of the benzothiazole ring, particularly the reactivity of the C-2 position, has allowed for the synthesis of a vast library of derivatives with a wide range of biological activities, making it a prominent and enduring pharmacophore in modern medicinal chemistry. nih.govnih.gov

Overview of Diverse Pharmacological Properties Associated with Benzothiazole Derivatives

The benzothiazole nucleus is a key pharmacophore that imparts a wide spectrum of biological activities to its derivatives. nih.govresearchgate.netnih.gov The unique structural features of this fused heterocyclic system have been exploited by medicinal chemists to design and synthesize novel therapeutic agents for a multitude of diseases. nih.govnih.gov Research over the past several decades has revealed that compounds containing the benzothiazole scaffold possess significant pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others. semanticscholar.orgscbt.comnih.gov This broad range of activities has made benzothiazole and its derivatives a subject of intense investigation in the quest for new and more effective drugs. nih.govnih.gov

Benzothiazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms. nih.gov Their antibacterial effects are attributed to various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase, dihydropteroate (B1496061) synthase (DHPS), and peptide deformylase. Numerous studies have reported the synthesis of benzothiazole-containing compounds with notable activity against both Gram-positive and Gram-negative bacteria.

In addition to their antibacterial properties, many benzothiazole derivatives exhibit potent antifungal activity. medipol.edu.tr These compounds have been shown to be effective against various fungal strains, including Candida albicans and Aspergillus niger. jocpr.com The development of benzothiazole-based hybrids, incorporating other heterocyclic moieties like pyrimidinone or thiazolidinone, has led to compounds with enhanced antifungal and antibiofilm capabilities. jocpr.com The antiviral and antiprotozoal potential of benzothiazole derivatives has also been explored, with some compounds showing promise in these therapeutic areas. nih.govresearchgate.net

Table 1: Selected Benzothiazole Derivatives with Antimicrobial Activity

| Compound/Derivative Class | Target Organism(s) | Reported Activity (e.g., MIC) |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j) | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC values of 12.5, 6.25, 3.125, and 6.25 µg/mL, respectively. nih.gov |

| 2-imino-thiazolidin-4-one derivatives of benzothiazole | B. subtilis, S. aureus, E. coli, C. albicans | Showed more pronounced MIC values than dihydropyrimidinone hybrids. jocpr.com |

| 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives | Candida species | Considered potential effective antifungal agents. medipol.edu.tr |

| Pyridine (B92270) substituted benzothiazoles | C. pneumonia, E. faecalis, S. aureus | Shown to be particularly effective. |

The benzothiazole scaffold is a prominent feature in the design of novel anticancer agents. scbt.comresearchgate.net Derivatives of benzothiazole have shown efficacy against a multitude of cancer cell lines through various mechanisms of action. One of the well-studied mechanisms is the inhibition of tumor-associated carbonic anhydrases (CAs), which can be particularly effective against hypoxic tumors. scbt.comresearchgate.net

Research has led to the development of numerous benzothiazole derivatives with potent antiproliferative activity. For instance, fluorinated 2-aryl benzothiazoles have demonstrated significant growth inhibition against breast cancer cell lines. The incorporation of other heterocyclic rings, such as imidazole (B134444) or oxadiazole, into the benzothiazole structure has also yielded compounds with remarkable antitumor potential against various cancer cell lines, including leukemia and lung carcinoma. Furthermore, organometallic complexes of benzothiazole derivatives, such as those with ruthenium(II) and osmium(II), have shown antiproliferative activity in the low micromolar range, being significantly more potent than the free ligands.

Table 2: Selected Benzothiazole Derivatives with Anticancer Activity

| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (e.g., IC50, GI50) |

| 4–(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (human breast adenocarcinoma) | GI50 value of 0.4 µM. |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa (cervical cancer) | IC50 value of 9.76 µM. |

| Indole (B1671886) based benzothiazole derivative | HT-29 (colon cancer) | IC50 value of 0.024 µM. |

| 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) | Various cancer cell lines (ovarian, colon, renal, etc.) | Developed as an antitumor agent. japsonline.com |

| 2–(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide | Various cancer cell lines | Showed remarkable antitumor potential. |

Benzothiazole derivatives have been identified as a promising class of compounds for the development of new anti-inflammatory and analgesic agents. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the biosynthesis of prostaglandins, mediators of inflammation. Some derivatives have shown selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Studies have demonstrated that certain benzothiazole derivatives exhibit anti-inflammatory activity comparable to or even exceeding that of established drugs like indomethacin (B1671933) in in vivo models such as the carrageenan-induced rat paw edema test. scbt.com For example, some newly synthesized benzothiazole derivatives bearing benzenesulfonamide (B165840) and carboxamide moieties have shown significant edema inhibition. scbt.com In addition to their anti-inflammatory properties, many of these compounds also display potent analgesic effects. scbt.com

Table 3: Selected Benzothiazole Derivatives with Anti-inflammatory Activity

| Compound/Derivative | In vivo/In vitro Model | Reported Activity |

| N-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide (17c) | Carrageenan-induced rat paw edema | 72%, 76%, and 80% inhibition at 1, 2, and 3 hours, respectively. scbt.com |

| 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones (3g) | Carrageenan-induced rat paw edema | Found to be the most potent in its series. |

| 2-aminobenzothiazoles | Various models | Showed anti-inflammatory activities comparable to diclofenac (B195802). scbt.com |

| 2-substituted benzothiazole derivatives | HepG2 cells | Reduced levels of inflammatory mediators NF-κB, COX-2, and iNOS. |

The benzothiazole scaffold is recognized as a potential framework for the development of novel anticonvulsant drugs. jyoungpharm.org The clinically used drug Riluzole, which contains a benzothiazole moiety, exhibits an anticonvulsant activity spectrum similar to phenytoin. jyoungpharm.org This has inspired further research into benzothiazole derivatives as potential treatments for epilepsy. jyoungpharm.org

The essential pharmacophoric features for anticonvulsant activity, which are necessary for binding to receptor sites, can be incorporated into the benzothiazole structure. jyoungpharm.org Various derivatives have been synthesized and evaluated in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, showing promising results. jyoungpharm.org For instance, N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene (B151609) sulfonamides have demonstrated significant anticonvulsant activity. jyoungpharm.org Similarly, other derivatives have shown potent activity in MES-induced seizure models with low neurotoxicity. nih.gov

Table 4: Selected Benzothiazole Derivatives with Anticonvulsant Activity

| Compound/Derivative | Anticonvulsant Test Model | Reported Activity (e.g., ED50) |

| N-[4-(benzothiazole-2-yl) phenyl] 3-chlorobenzene sulfonamide | Maximal Electroshock (MES) & Pentylenetetrazole (PTZ) | Showed potent anticonvulsant activity. jyoungpharm.org |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) | MES Test | ED50 of 50.8 mg/kg. |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d] thiazol-2-yl)acetmide (5j) | scPTZ Test | ED50 of 52.8 mg/kg. |

| 4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate (V-5) | MES & scPTZ methods | Had the strongest anticonvulsant effect in its series. |

| 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-one derivative (2a) | Isoniazid-induced seizures | ED50 of 24.3 mg/kg (mice) and 15.9 mg/kg (rats). |

Anti-diabetic Activity

Benzothiazole derivatives have demonstrated significant potential as agents for managing diabetes. annalsofrscb.roresearchgate.net Researchers have been actively exploring this class of compounds to develop more effective hypoglycemic drugs. annalsofrscb.ro The anti-diabetic potential of benzothiazoles gained prominence with the development of Zopolrestat, an aldose reductase inhibitor. researchgate.net

Several studies have highlighted the efficacy of benzothiazole derivatives in targeting key pathways involved in glucose metabolism. For instance, certain derivatives have been shown to increase glucose uptake in L6 myotubes in a manner dependent on AMP-activated protein kinase (AMPK), a crucial target for novel anti-diabetic drugs. nih.govacs.orgacs.org One particular compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, increased glucose uptake by 2.5-fold compared to untreated cells and also activated AMPK. nih.govacs.org This same compound, when administered to hyperglycemic mice, effectively lowered blood glucose levels. nih.govacs.org The ethoxybenzothiazole portion of this molecule was identified as being critical for its biological activity. acs.org

The mechanism of action for some of these derivatives involves the activation of AMPK, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing the influx of glucose. acs.org This makes AMPK a key focus for the development of new anti-diabetic medications. acs.org

Neurodegenerative Disorder Treatment Potential

The benzothiazole scaffold is also a promising foundation for the development of treatments for neurodegenerative diseases like Alzheimer's. nih.govtandfonline.comeurekaselect.comnih.gov The multifaceted nature of these diseases necessitates the development of multitarget-directed ligands (MTDLs), which can interact with several biological targets simultaneously. nih.govnih.gov

Researchers have designed and synthesized novel benzothiazole-based derivatives that act as MTDLs. nih.govtandfonline.comnih.gov For example, one study developed benzothiazole derivatives as ligands for the histamine (B1213489) H3 receptor (H3R) and also evaluated their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in Alzheimer's disease. nih.govtandfonline.comnih.gov One promising compound from this research, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone, showed high affinity for H3R and also inhibited AChE, BuChE, and MAO-B. nih.govtandfonline.comnih.gov These findings suggest that this compound could be a leading structure for the development of new multi-targeting drugs for Alzheimer's. tandfonline.comnih.gov

Another approach has focused on developing benzothiazole-benzamide derivatives that inhibit the LRRK2 enzyme, a protein implicated in both Parkinson's and Alzheimer's disease. csic.es These compounds have been shown to be capable of crossing the blood-brain barrier, a significant hurdle in developing drugs for central nervous system disorders. csic.es

Other Activities (e.g., Anti-HIV, Anti-malarial, Anti-leishmanial, Anthelmintic, Antioxidant, Antihistaminic)

The therapeutic potential of the benzothiazole scaffold extends to a wide range of other activities.

Anti-HIV Activity: Benzothiazole derivatives have been investigated for their potential as anti-HIV agents, with many showing promising in-vitro activity. nih.govnih.gov These compounds target key viral enzymes such as reverse transcriptase and integrase. nih.gov For instance, a 6-chlorobenzothiazole derivative demonstrated a notable anti-HIV effect. nih.gov Hybrid molecules combining the benzothiazole scaffold with other bioactive groups, like coumarins, have also shown potent antiviral activity. nih.govnih.gov One such hybrid, N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide, was identified as a particularly promising compound. nih.gov

Anti-malarial Activity: Benzothiazole derivatives have emerged as promising candidates for the treatment of malaria, a disease for which drug resistance is a growing concern. nih.govcambridge.orgnih.gov Studies have shown that these compounds can inhibit the growth of the malaria parasite, Plasmodium falciparum, both in vitro and in vivo. nih.govcambridge.org The mechanism of action for some of these derivatives involves chelating iron and inhibiting the formation of hemozoin, a crucial process for the parasite's survival. nih.gov A series of benzothiazole hydrazones were synthesized and found to be active against both drug-sensitive and drug-resistant strains of the parasite. nih.gov

Anti-leishmanial Activity: Research has demonstrated the potential of benzothiazole derivatives as agents against leishmaniasis. nih.govresearchgate.net A series of synthesized benzothiazole derivatives with an aromatic hydrazone moiety showed significant activity against Leishmania amazonensis. nih.gov The most effective compound in this series was more active than the reference drug, miltefosine. nih.gov Other studies have also identified benzothiazole derivatives with promising anti-leishmanial activity, with some compounds showing IC50 values in the micromolar range. researchgate.net

Anthelmintic Activity: Benzothiazole derivatives have been investigated for their effectiveness against parasitic worms. nih.govresearchgate.netejpmr.com A series of new O-substituted 6-methoxybenzothiazole-2-carbamates were designed and synthesized, with several compounds exhibiting notable in vitro activity against paramphistomes. nih.gov One compound, methyl 6-[(5-(4-bromophenacylsulfanyl)- annalsofrscb.ronih.govnih.gov-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, was found to be as potent as the reference drug oxyclozanide. nih.gov Other studies have also reported the synthesis of benzothiazole derivatives containing indole moieties that show good anthelmintic activity. researchgate.net

Antioxidant Activity: Many benzothiazole derivatives have been shown to possess antioxidant properties. researchgate.netnih.govnih.govmdpi.comresearchgate.net These compounds can scavenge free radicals and have been investigated for their potential to protect against skin damage induced by oxidative stress. nih.govnih.govmdpi.com In one study, a series of isosteric benzothiazoles were synthesized and evaluated for their antioxidant and photoprotective activities. nih.govnih.gov Certain compounds demonstrated a multifunctional profile, with excellent UVB filtering capacity and good antioxidant activity. nih.govnih.gov

Antihistaminic Activity: Quantitative structure-activity relationship (QSAR) studies have been conducted on thiazole (B1198619) and benzothiazole derivatives to analyze their H1-antihistamine activity. nih.govresearchgate.netakjournals.com These studies have helped to identify the structural features that are important for this activity and can be used to predict the pharmacological activity of new drug candidates. nih.govresearchgate.net

Focus on 2-(1,3-Benzothiazol-2-yl)ethanamine as a Core Structure for Medicinal Chemistry

The compound this compound serves as a fundamental building block in the synthesis of more complex and biologically active molecules. scbt.com While direct therapeutic applications of this specific compound are not extensively documented in the provided context, its structure represents a key starting point for medicinal chemists. The ethanamine group attached to the 2-position of the benzothiazole ring provides a reactive handle for further chemical modifications. This allows for the introduction of various functional groups and pharmacophores, leading to the creation of diverse libraries of compounds that can be screened for a wide range of biological activities. The inherent properties of the benzothiazole scaffold, as discussed in the preceding sections, make this core structure particularly attractive for drug discovery efforts.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTRQIYNHRBUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407128 | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

82928-10-7 | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,3 Benzothiazol 2 Yl Ethanamine and Its Derivatives

Classical and Modern Synthetic Approaches to Benzothiazole (B30560) Core

The synthesis of the benzothiazole nucleus, a key structural component, has been an area of significant interest in organic and medicinal chemistry. nih.govmdpi.com This bicyclic system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is present in a wide array of biologically active compounds. mdpi.comnih.govresearchgate.net Both traditional and newer, more environmentally friendly "green" methods are employed for its synthesis. nih.govnih.gov

Condensation Reactions

One of the most prevalent and versatile methods for constructing the benzothiazole framework is through the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. mdpi.comnih.govijper.orgmdpi.com This approach allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring. mdpi.com

The condensation of 2-aminothiophenol with carboxylic acids and their derivatives, such as esters and acyl chlorides, is a well-established method for synthesizing 2-substituted benzothiazoles. nih.govijper.orgmdpi.comresearchgate.net

Carboxylic Acids: The direct condensation of 2-aminothiophenol with carboxylic acids often requires harsh conditions, such as high temperatures (150–220 °C) and the use of dehydrating agents like polyphosphoric acid (PPA). nih.govthieme-connect.com Microwave irradiation has been explored as a more efficient and solvent-free alternative for this reaction. researchgate.netthieme-connect.com For instance, the reaction of 2-aminothiophenol with various aliphatic and aromatic carboxylic acids under microwave irradiation for a short period can produce 2-substituted benzothiazoles in moderate to excellent yields. thieme-connect.com A heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel also serves as an effective medium for this condensation. mdpi.com

Esters: The reaction of 2-aminothiophenol with esters provides another route to 2-substituted benzothiazoles. nih.gov For example, ethyl benzothiazole-2-carboxylate can be synthesized by refluxing 2-aminothiophenol with diethyl oxalate (B1200264) in water. ekb.eg

Acyl Chlorides: Acyl chlorides react readily with 2-aminothiophenol to form the corresponding benzothiazole derivatives. nih.govmdpi.com This reaction can be carried out under various conditions, including solvent-free systems using catalysts like silica-supported sodium bisulfate. mdpi.com For example, 2-chloromethylbenzothiazole can be synthesized from 2-aminothiophenol and chloroacetyl chloride. mdpi.comresearchgate.net The use of ionic liquids as catalysts has also been reported for the condensation of 2-aminothiophenol with aromatic acid chlorides. mdpi.com

Table 1: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Carboxylic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol | Carboxylic Acids | Microwave irradiation | 2-Substituted Benzothiazoles | 30-92 | researchgate.netthieme-connect.com |

| 2-Aminothiophenol | Carboxylic Acids | Polyphosphoric Acid (PPA), 150-220 °C | 2-Substituted Benzothiazoles | N/A | nih.govthieme-connect.com |

| 2-Aminothiophenol | Diethyl Oxalate | Reflux in water | Ethyl benzothiazole-2-carboxylate | N/A | ekb.eg |

| 2-Aminothiophenol | Chloroacetyl Chloride | Acetic acid, microwave irradiation | 2-Chloromethyl-benzothiazole | High | mdpi.com |

| 2-Aminothiophenol | Acyl Chlorides | Silica-supported sodium bisulfate, solvent-free | 2-Substituted Benzothiazoles | 86-89 | mdpi.com |

N/A: Data not available

The condensation of 2-aminothiophenol with aldehydes is a widely used and efficient method for the synthesis of 2-aryl and 2-alkylbenzothiazoles. nih.govmdpi.comtandfonline.com

Aldehydes: This reaction can be performed under various conditions, from room temperature to reflux, and often employs a catalyst. nih.govmdpi.com A variety of catalysts have been utilized, including sodium hydrosulfite, hydrogen peroxide/HCl, ammonium (B1175870) chloride, and even biocatalysts like laccase. mdpi.comnih.govmdpi.com Green chemistry approaches, such as using ultrasound irradiation or carrying out the reaction in water or solvent-free conditions, have also been successfully applied. tandfonline.comanalis.com.my The reaction generally proceeds through the formation of an imine intermediate, followed by cyclization. mdpi.comekb.eg

Nitriles: The condensation of 2-aminothiophenols with nitriles, often catalyzed by copper, provides another route to 2-substituted benzothiazoles. nih.govmdpi.com

Table 2: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes

| Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

| Various Benzaldehydes | Sodium hydrosulfite, reflux in water-ethanol | 51-82 | mdpi.com |

| Aromatic Aldehydes | H₂O₂/HCl, ethanol (B145695), room temperature | 85-94 | nih.govmdpi.com |

| Benzaldehyde | NH₄Cl, methanol-water, room temperature | High | nih.govmdpi.com |

| Various Benzaldehydes | Ultrasound probe irradiation, solvent- and catalyst-free | 65-83 | analis.com.my |

| Aromatic Aldehydes | SnP₂O₇, solvent-free | 87-95 | mdpi.com |

The reaction of 2-aminothiophenol with anthranilic acid (2-aminobenzoic acid) and its derivatives can lead to the formation of 2-(aminophenyl)benzothiazoles. nih.gov For instance, heating 2-aminothiophenol with 5-aminosalicylic acid in polyphosphoric acid (PPA) at 200°C yields 2-(2-hydroxy-5-aminophenyl)benzothiazole. nih.gov Similarly, condensation with other substituted aminobenzoic acids in PPA at elevated temperatures produces the corresponding 2-substituted benzothiazoles. nih.gov

The reaction between 2-aminothiophenol and isatoic anhydride (B1165640) can be used to synthesize benzothiazole derivatives. This reaction provides a pathway to 2-aminobenzothiazole (B30445) and related structures.

The condensation of 2-aminothiophenol with 2-aminobenzaldehyde (B1207257) derivatives can also be employed to construct the benzothiazole ring system.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to the synthesis of the benzothiazole ring system. These reactions typically involve the formation of the thiazole ring onto a pre-existing benzene ring.

A classic and effective method for the synthesis of 2-substituted benzothiazoles is the Jacobson cyclization of thiobenzanilides. This reaction involves the intramolecular cyclization of a thiobenzanilide (B1581041) precursor, typically promoted by an oxidizing agent in a basic medium. thieme-connect.comias.ac.in One of the most common reagents used for this transformation is potassium ferricyanide (B76249) in aqueous sodium hydroxide. thieme-connect.comias.ac.in

The generally accepted mechanism involves the oxidation of the thiobenzanilide to generate a thiyl radical. This radical then undergoes an intramolecular homolytic aromatic substitution onto the aniline (B41778) ring, followed by aromatization to yield the benzothiazole product. The regioselectivity of the cyclization is influenced by the substitution pattern on the aniline ring. thieme-connect.com For instance, the cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides is a highly effective strategy for the synthesis of 6-substituted benzothiazoles. thieme-connect.com

Key Features of Jacobson's Cyclization:

| Feature | Description |

| Precursors | Thiobenzanilides |

| Reagents | Potassium ferricyanide, Sodium hydroxide |

| Mechanism | Radical cyclization |

| Products | 2-Substituted benzothiazoles |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgscielo.brmdpi.com This technology has been successfully applied to the synthesis of various benzothiazole derivatives.

A notable green chemistry approach involves the microwave-assisted condensation of 2-aminothiophenol with aldehydes in glycerol, a biodegradable and non-toxic solvent. This method proceeds without the need for a catalyst, making it an environmentally benign and economically attractive option. Another efficient microwave-assisted protocol involves the reaction of 2-aminothiophenol with various aldehydes in the presence of a catalytic amount of amberlite IR-120 resin, affording 2-substituted benzothiazoles in high yields (88-95%) within a short reaction time of 5-10 minutes at 85 °C. mdpi.com

Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydroxy Phenyl Benzothiazoles: scielo.br

| Method | Reaction Time | Product Yield |

| Conventional Heating | 4-6 hours | 75-80% |

| Microwave Irradiation | 1-2 minutes | 87-95% |

The significant reduction in reaction time and improvement in yield highlight the advantages of using microwave irradiation for the synthesis of benzothiazole derivatives. scielo.br

Catalytic Approaches

The development of catalytic methods for benzothiazole synthesis is a major area of research, with a focus on improving efficiency, selectivity, and sustainability.

Water is an ideal solvent for chemical reactions from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Several catalytic systems have been developed for the synthesis of benzothiazoles in aqueous media. For instance, the condensation of 2-aminothiophenol with aldehydes can be efficiently catalyzed by cetyltrimethylammonium bromide (CTAB) in water, providing a one-pot procedure without the need for additional organic solvents or oxidants. nih.gov Another approach utilizes silica sulfuric acid as a reusable and environmentally friendly catalyst for the reaction between aromatic aldehydes and 2-aminothiophenol in methanol (B129727) at room temperature, leading to good to excellent yields of 2-substituted benzothiazoles. nih.gov

Rhodium-catalyzed C-H amination has emerged as a powerful strategy for the direct introduction of nitrogen-containing functional groups into organic molecules. nih.govresearchgate.net This methodology offers a more atom-economical and step-efficient alternative to traditional multi-step synthetic sequences. While direct Rh-catalyzed C-H amidation to install an ethanamine group onto a pre-formed benzothiazole is not yet widely reported, the versatility of this catalytic system suggests its potential for such transformations. Dirhodium-based catalysts, in particular, have shown remarkable efficacy in promoting the oxidation of aliphatic C-H centers for both intramolecular and intermolecular amination reactions. nih.govresearchgate.net The development of such a direct C-H amination approach would represent a significant advancement in the synthesis of compounds like 2-(1,3-benzothiazol-2-yl)ethanamine.

Specific Synthesis of this compound and its Key Precursors

The direct synthesis of this compound can be achieved through the reductive amination of its key precursor, 2-acetylbenzothiazole (B155973).

The synthesis of 2-acetylbenzothiazole can be accomplished by reacting benzothiazole with N-methoxy-N-methylacetamide in the presence of butyllithium (B86547) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. The reaction proceeds through the lithiation of the C2 position of the benzothiazole ring, followed by nucleophilic attack on the Weinreb amide.

Synthesis of 2-Acetylbenzothiazole:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield |

| Benzothiazole | N-Methoxy-N-methylacetamide | n-Butyllithium | THF | -78 °C to rt | 39% |

Once 2-acetylbenzothiazole is obtained, it can be converted to this compound via reductive amination. This transformation typically involves the reaction of the ketone with an ammonia (B1221849) source (such as ammonia or ammonium acetate) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. This two-step sequence provides a reliable route to the target molecule.

Preparation of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine p-toluenesulfonate salt

The synthesis of fluorinated benzothiazole derivatives often begins with a substituted aniline. For instance, the creation of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole involves treating fluorochloro aniline with potassium thiocyanate (B1210189) in glacial acetic acid, followed by the addition of bromine. The mixture is stirred and allowed to stand, after which the resulting precipitate is heated and filtered. Neutralization with an ammonia solution yields the desired 2-aminobenzothiazole derivative. bohrium.com

While a specific procedure for the p-toluenesulfonate salt of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine is not detailed in the provided results, the synthesis of the parent amine is a key step. The formation of such a salt would typically involve reacting the synthesized amine with p-toluenesulfonic acid in a suitable solvent to precipitate the salt.

Synthesis of Disubstituted Ureas Precursors

The synthesis of urea (B33335) derivatives of benzothiazole is a common strategy for creating diverse compound libraries. nih.gov A general and widely used method involves the reaction of a 2-aminobenzothiazole (2ABT) derivative with an appropriate isocyanate. nih.govmdpi.com These reactions are often carried out in solvents like dichloromethane (B109758), dioxane, or N,N'-dimethylformamide (DMF), sometimes with a base such as pyridine (B92270) or triethylamine (B128534) to facilitate the reaction. nih.gov

Another approach involves a two-step, one-pot reaction where the 2-aminobenzothiazole is first treated with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an isocyanate intermediate. nih.govsemanticscholar.org This intermediate is then reacted with a suitable amine to produce the final urea derivative. nih.govsemanticscholar.org This method is versatile and allows for the introduction of a wide range of substituents on the urea nitrogen. For example, a series of 6-substituted-aryl-UBTs have been synthesized by reacting the corresponding 6-substituted-2ABT with CDI, followed by reaction with various amines. nih.gov

Below is a table summarizing common reactants for the synthesis of disubstituted urea precursors.

| 2-Aminobenzothiazole Derivative | Reagent | Solvent(s) | Product Type |

| Substituted 2-ABT | Aryl-isocyanate | DMF, Triethylamine | Aryl-UBTs |

| Substituted 2-ABT | Alkyl-isocyanate | Dichloromethane, Pyridine | Alkyl-UBTs |

| 2-ABT | 1,1'-Carbonyldiimidazole (CDI), then Amine | DMF | Disubstituted Ureas |

| 6-substituted 2-ABT | Phenyl chloroformate, then Amine | THF/Water | Disubstituted Ureas |

Table based on data from multiple sources. nih.govsemanticscholar.org

Synthesis of Imidazolidine-2,4,5-triones via Oxalyl Chloride Treatment

The synthesis of imidazolidine-2,4,5-triones from urea precursors can be achieved through cyclization reactions. A known method involves the treatment of a urea derivative with oxalyl chloride. While a specific example starting from a this compound-based urea is not detailed, the general chemistry is applicable. In a related multicomponent reaction, (Z)-2-enynyl-2-hydroxy-imidazolidine-4,5-diones were synthesized using terminal alkynes, carbodiimides, and oxalyl chloride, showcasing the utility of oxalyl chloride in forming the imidazolidine-4,5-dione ring system. nih.gov

The reaction would theoretically proceed by the nucleophilic attack of the nitrogen atoms of the urea onto the two carbonyl carbons of oxalyl chloride, leading to a cyclized intermediate which then forms the trione (B1666649) structure.

In a different approach to imidazolidinones, acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles have been shown to produce 4-arylimidazolidin-2-ones with high regioselectivity. nih.gov This highlights that cyclization strategies are common for forming imidazolidinone-based heterocyclic systems from urea derivatives. nih.gov

Derivatization Strategies for Enhancing Biological Activity

To explore and enhance biological activity, various derivatization strategies are employed on the this compound scaffold. These modifications typically target the amine group or the benzothiazole ring system to modulate the compound's physicochemical properties.

Alkylation and Acylation of the Amine Group

The amine group of 2-aminobenzothiazole derivatives is a prime site for modification through alkylation and acylation.

Alkylation: Regioselective N-alkylation has been successfully achieved using benzylic alcohols as alkylating agents to produce 2-(N-alkylamino)benzothiazoles. rsc.org Another method describes the N-alkylation of substituted 2-aminobenzothiazoles using 1,4-bis(bromomethyl)benzene (B118104) in the presence of a catalyst at room temperature. aip.org Furthermore, transition metal-catalyzed systems, such as those using an iridium complex or a pincer-(NHC)Mn(I) complex, can effectively catalyze the N-alkylation of amino-azoles with alcohols like methanol and ethanol. mdpi.comacs.org

Acylation: Acylation of the amine is a common transformation. nih.gov This can be achieved using various acylating agents like acyl chlorides, anhydrides, or even carboxylic acids. umpr.ac.id For example, 2-aminobenzothiazole reacts with chloroacetyl chloride in dry benzene with triethylamine to yield (1'-chloroacetyl)-2-aminobenzothiazole. A direct oxidative amidation of aldehydes, catalyzed by N-heterocyclic carbenes (NHC), provides a route to N-acyl 2-aminobenzothiazoles. rsc.org Acetic acid has also been used as an acetylating agent for 2-aminobenzothiazoles, offering an alternative to more corrosive reagents. umpr.ac.id

| Reaction Type | Reagents | Product |

| Alkylation | Benzylic alcohols | 2-(N-alkylamino)benzothiazoles rsc.org |

| Alkylation | 1,4-bis(bromomethyl)benzene | N,N'-bis((benzothiazol-2-yl)methyl)benzene-1,4-diamine derivatives aip.org |

| Acylation | Chloroacetyl chloride, Triethylamine | (1'-chloroacetyl)-2-aminobenzothiazole |

| Acylation | Aldehydes, NHC catalyst, Oxidant | N-acyl 2-aminobenzothiazoles rsc.org |

| Acylation | Acetic Acid | N-acetyl 2-aminobenzothiazoles umpr.ac.id |

Formation of (Thio)urea Derivatives

The formation of urea and thiourea (B124793) derivatives is a key strategy in modifying benzothiazole compounds. nih.govmdpi.com These derivatives are typically synthesized by reacting 2-aminobenzothiazoles with isocyanates or isothiocyanates. nih.govmdpi.com

For instance, reacting substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol yields N-(benzothiazol-2-yl)-N'-(phenyl)thioureas. mdpi.com A wide array of aryl-isocyanates can be reacted with substituted 2-aminobenzothiazoles in DMF with triethylamine and dimethylaminopyridine (DMAP) to produce aryl-ureabenzothiazoles (aryl-UBTs). nih.gov Similarly, treating 2-aminobenzothiazole with aliphatic isocyanates in dioxane can produce the corresponding urea derivatives in high yield. nih.gov The synthesis of thioureas often involves reacting the amine with an isothiocyanate in a solvent like pyridine. nih.gov These reactions are generally robust and allow for significant structural diversity. nih.gov

Introduction of Substituted Benzyl (B1604629) and Indole (B1671886) Moieties

Introducing larger aromatic systems like substituted benzyl and indole groups can significantly alter the biological profile of the parent compound.

Substituted Benzyl Moieties: The introduction of benzyl groups can be achieved through N-alkylation, as previously described, using substituted benzyl alcohols or benzyl bromides. rsc.orgmdpi.com For example, 2-propargyl thiobenzothiazole can react with various benzyl bromides in a subsequent step to form more complex derivatives. mdpi.com

Indole Moieties: Hybrid molecules containing both indole and benzothiazole scaffolds have been synthesized. mdpi.comnih.gov One synthetic route uses gramine (B1672134), an indole derivative with a good leaving group, which reacts with 2-mercaptobenzothiazole (B37678) to link the two heterocyclic systems at the C-3 position of the indole. bohrium.commdpi.com Another approach involves the condensation of an aldehyde derivative of benzothiazole with primary aromatic amines, followed by treatment with L-alanine to afford imidazolidines bearing both a benzothiazole and a substituted phenyl moiety, demonstrating a pathway to complex multi-ring systems. nih.gov

Conjugation with Other Heterocyclic Systems

The fusion of the this compound scaffold with other heterocyclic rings like pyrazolinone, triazole, and imidazole (B134444) can lead to novel compounds with enhanced biological properties.

Pyrazolinone: The synthesis of benzothiazole derivatives bearing a pyrazolinone moiety often involves multi-step reactions. A common strategy is the reaction of a bromoacetyl derivative of a pyrazole (B372694) with thiosemicarbazone derivatives of benzothiazole. For instance, 3-bromoacetyl-4-(2-naphthoyl)-1-phenyl-1H-pyrazole can be reacted with various thiosemicarbazones to yield naphthoyl-(3-pyrazolyl)thiazole hybrids. nih.gov This method allows for the creation of both simple and symmetrical bis-molecular hybrids. nih.gov

Triazole: The 1,3-dipolar cycloaddition reaction is a key method for synthesizing 1,2,3-triazole-containing benzothiazole derivatives. nih.gov This typically involves the reaction of an azide (B81097) with an alkyne. For example, S-propargyl mercaptobenzothiazole can be reacted with α-halo esters or amides in the presence of sodium azide to form the desired 1,2,3-triazole derivatives in moderate to good yields. nih.gov Another approach involves the reaction of 2-(1,3-benzothiazol-2-yl)ethanethioamide (B68271) with appropriate reagents to construct the triazole ring. rsc.org Additionally, benzothiazolo[2,3-c] rsc.orggoogle.comnih.govtriazole derivatives can be synthesized, indicating the versatility of cyclization reactions in forming fused heterocyclic systems. researchgate.net

Imidazole: The synthesis of indole derivatives carrying an imidazole moiety at the C-3 position can be achieved through a one-pot reaction using gramine as a starting material. mdpi.com This method involves the reaction of an intermediate derived from gramine with various imidazole compounds. mdpi.com Furthermore, imidazo[2,1-b]thiazole (B1210989) derivatives can be synthesized through the cyclocondensation of appropriate precursors with 2-aminobenzothiazole. nih.gov

| Heterocyclic System | Key Reaction Type | Starting Materials Example | Product Type Example | Reference |

|---|---|---|---|---|

| Pyrazolinone | Condensation | 3-Bromoacetyl-4-(2-naphthoyl)-1-phenyl-1H-pyrazole and thiosemicarbazones | Naphthoyl-(3-pyrazolyl)thiazole hybrids | nih.gov |

| Triazole | 1,3-Dipolar Cycloaddition | S-propargyl mercaptobenzothiazole and α-halo esters/amides | 1,2,3-Triazole-based benzothiazole derivatives | nih.gov |

| Imidazole | One-pot reaction from gramine | Gramine and imidazole compounds | Indole derivatives with imidazole moieties | mdpi.com |

Synthesis of Sulfonamide Derivatives

The preparation of sulfonamide derivatives of benzothiazole is a common strategy in medicinal chemistry. A general and widely used method involves the reaction of an amine with a sulfonyl chloride. google.com For instance, the reaction of an amino-substituted benzothiazole with various benzenesulfonyl chlorides in the presence of a base like triethylamine or sodium acetate (B1210297) can yield the corresponding sulfonamides. nih.govimpactfactor.org The reaction conditions can be adapted, with some syntheses carried out in solvents like dichloromethane or even in water at elevated temperatures. nih.govimpactfactor.org The versatility of this reaction allows for the introduction of a wide range of substituents on the sulfonyl group, enabling the fine-tuning of the molecule's properties. nih.gov

| Reaction | Reactants | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Sulfonylation | 2-Aminothiazole and Benzenesulfonyl chloride | Sodium acetate, Water, 80-85°C | N-(Thiazol-2-yl)benzenesulfonamide | nih.gov |

| Sulfonylation | Ethyl 4-aminobenzoate (B8803810) and Benzenesulfonyl chloride | Dichloromethane, Triethylamine | Ethyl 4-(phenylsulfonamido)benzoate | impactfactor.org |

Synthesis of Imidazolidine-2,4,5-trione Containing Benzothiazoles

Structure Activity Relationship Sar Studies of 2 1,3 Benzothiazol 2 Yl Ethanamine Derivatives

Importance of Substitutions on the Benzothiazole (B30560) Ring

The nature and position of substituents on the benzothiazole ring play a pivotal role in determining the biological activity of its derivatives. benthamscience.commdpi.com Strategic placement of various functional groups can significantly modulate the physicochemical properties of the molecule, thereby influencing its interaction with biological targets.

Role of C-2 and C-6 Substitutions on Biological Activity

Substitutions at the C-2 and C-6 positions of the benzothiazole nucleus are particularly crucial for dictating the pharmacological profile of the resulting compounds. benthamscience.comlupinepublishers.com

The C-2 position is a primary site for modification, and a wide array of substituents have been introduced at this position to generate compounds with varied biological activities. mdpi.com For instance, the introduction of aryl amide and aryl urea (B33335) functionalities at the C-2 position has led to the development of potent anticancer agents. nih.gov Specifically, a cyanophenyl-containing benzothiazole derivative with a urea moiety at C-2 demonstrated notable anticancer activities. nih.gov Similarly, a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position has been shown to significantly enhance anti-tumor potential. nih.gov The versatility of the C-2 position allows for the introduction of diverse chemical groups, leading to a broad spectrum of pharmacological effects. mdpi.commdpi.com

The C-6 position has also been identified as a key site for substitution to modulate biological activity. The presence of a nitro or cyano group at the C-6 position has been found to increase the antiproliferative activity of certain benzothiazole derivatives. mdpi.com Furthermore, studies have shown that methyl substitution at the C-6 position, in combination with specific aryl nitro substitutions at the C-2 position, can influence the antifungal activity of these compounds. lupinepublishers.com The strategic placement of substituents at the C-6 position can fine-tune the electronic and steric properties of the molecule, thereby impacting its biological efficacy.

Influence of Electron-Donating and Electron-Withdrawing Groups on Activity

The electronic properties of substituents on the benzothiazole ring, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), have a profound impact on the biological activity of the derivatives. nih.govacs.org

Theoretical studies, such as those employing Density Functional Theory (DFT), have been utilized to understand how these substitutions affect the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn can correlate with the compound's biological activity. nih.govbohrium.com The ability to tune the electronic nature of the benzothiazole core through the introduction of EDGs and EWGs is a key strategy in the design of new and more potent derivatives. acs.org

Effect of Halogenation (e.g., Fluorine, Chlorine, Bromine) on Activity

Halogenation of the benzothiazole ring is a common strategy to enhance the biological activity of its derivatives. The introduction of halogen atoms such as fluorine, chlorine, and bromine can significantly alter the lipophilicity, metabolic stability, and binding interactions of the compounds. nih.gov

For instance, a dichlorophenyl-containing chlorobenzothiazole derivative exhibited good anticancer activity against various cancer cell lines. nih.gov Similarly, difluorobenzamide-containing benzothiazole has proven to be a potent anti-proliferative compound. nih.gov The presence of a 6-fluoro substituent on the benzothiazole moiety can act as a bioisostere for a benzene (B151609) ring, potentially improving the drug-like properties of the molecule. researchgate.net

The position of halogenation is also critical. For example, the replacement of a 6-OCF3 substituent with a 6-Cl substituent in certain benzothiazole-based thiazolidinones resulted in a significant improvement in antibacterial activity. nih.gov Furthermore, the synthesis of 6-bromo ethyl-substituted ureabenzothiazoles has been explored to create derivatives with specific biological activities. nih.gov The strategic use of halogenation provides a powerful tool for medicinal chemists to optimize the pharmacological profile of benzothiazole derivatives.

Impact of the Ethanamine Side Chain and its Modifications on Activity

The ethanamine side chain attached to the benzothiazole core and its subsequent modifications are critical determinants of the biological activity of these compounds. nih.govnih.gov Alterations to this side chain can influence factors such as solubility, bioavailability, and target-binding affinity.

Modification of the Amine Moiety

Modification of the amine moiety within the ethanamine side chain is a key strategy for modulating the biological activity of 2-(1,3-Benzothiazol-2-yl)ethanamine derivatives. nih.gov Research on related benzothiazinone (BTZ) derivatives, which also feature a modified side chain, highlights the importance of these alterations for improving physicochemical properties and biological efficacy. nih.govnih.gov

| Compound | Modification of the Amine Moiety | Biological Activity |

| 2 | N-methyl-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl) | Anti-mycobacterial activity. nih.gov |

| 3 | N-ethyl-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl) | Anti-mycobacterial activity. nih.gov |

| 5 | N-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl) | Anti-mycobacterial activity. nih.gov |

| 11 | N-methyl-N-((1-(thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl) | Anti-mycobacterial activity. nih.gov |

| 16 | N-((1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-N-methyl | Anti-mycobacterial activity. researchgate.net |

SAR in Specific Biological Activities

Antimicrobial SAR

The benzothiazole scaffold is a significant heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of antimicrobial activities. benthamscience.com The structure-activity relationship (SAR) of these compounds reveals that specific substitutions on the benzothiazole ring and associated side chains are crucial for their antibacterial, antifungal, and antiviral properties.

Antibacterial Activity and Structural Requirements

The antibacterial potential of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core and any attached phenyl rings. nih.gov

Several studies have highlighted key structural features for enhanced antibacterial action:

Substitution at the C-2 and C-5 positions of the benzothiazole ring: The introduction of various moieties at these positions has been a common strategy to enhance antibacterial efficacy. For instance, the placement of isopropylamide and 4,5-dihydro-1H-imidazol-2-yl moieties at the 5th position of the benzothiazole ring has been shown to improve antibacterial activity. nih.gov

Substitution on an associated phenyl ring: The presence of specific groups on a phenyl ring attached to the benzothiazole core can augment activity. For example, a diethylamino group at the 4th position of a benzylidene ring linked to a benzothiazole Schiff base derivative increased antibacterial potency. nih.gov Similarly, the presence of nitro and chloro groups at the para-position of a phenyl ring also improved bacterial inhibition. nih.gov A hydroxyl group at the 2nd position of the benzylidene ring in amino-benzothiazole Schiff base analogues was also found to enhance their antibacterial action. nih.gov

Heterocyclic ring modifications: The incorporation of other heterocyclic rings, such as 1,3,4-oxadiazole, can lead to potent antibacterial agents. researchgate.net

Table 1: SAR of Benzothiazole Derivatives with Antibacterial Activity

| Base Scaffold | Substituent(s) | Position(s) | Observed Activity | Reference |

| Benzothiazole Schiff base | Diethylamino group | 4th position of benzylidene ring | Augmented antibacterial activity against K. pneumonia | nih.gov |

| Amino-benzothiazole Schiff base | Hydroxyl group | 2nd position of benzylidene ring | Improved antibacterial action against E. coli and P. aeruginosa | nih.gov |

| 2,5-disubstituted furan (B31954) benzothiazole | Isopropylamide or 4,5-dihydro-1H-imidazol-2-yl | 5th position of benzothiazole ring | Potent antibacterial activity | nih.gov |

| 2,5-disubstituted furan benzothiazole | Nitro or Chloro group | para-position of phenyl ring | Improved bacterial inhibition | nih.gov |

| Pyrimidinylbenzazolyl urea | para-nitrophenyl moiety | 3rd and 5th positions of pyrimidine (B1678525) ring | Enhanced bacterial inhibition | nih.gov |

Antifungal Activity and Structural Requirements

Similar to antibacterial activity, the antifungal properties of benzothiazole derivatives are closely tied to their molecular structure.

Key structural determinants for antifungal activity include:

Substitution at the C-2 position: The nature of the substituent at the C-2 position of the benzothiazole ring is critical. For example, the presence of a hydrazine (B178648) linkage at this position has been explored for antifungal activity. benthamscience.com

Halogen substitution: The introduction of halogen atoms, such as chlorine, into the benzothiazole ring system can enhance antifungal effects. researchgate.net

Combination with other heterocyclic rings: The synthesis of hybrid molecules containing both benzothiazole and other heterocyclic moieties, like 1,3,4-oxadiazole, has yielded compounds with significant antifungal activity. researchgate.net

Table 2: SAR of Benzothiazole Derivatives with Antifungal Activity

| Base Scaffold | Substituent(s) | Position(s) | Observed Activity | Reference |

| 2-(Thiophen-2-Yl)benzothiazole | Carboxylic acid or Sulfonamide | 6-position | Inhibition of dermatophytes and Candida albicans | kuleuven.be |

| 2-(Furan-2-Yl)benzothiazole | Sulfonamide | 6-position | Inhibition of dermatophytes and Candida albicans | kuleuven.be |

| Halogenated Benzothiazole | Chlorine | - | Antifungal and antiseptic properties | researchgate.net |

| Benzothiazole-1,3,4-oxadiazole | Various substituted aryl groups | - | Moderate to good antifungal activity | researchgate.net |

Antiviral Activity and Structural Requirements

The exploration of benzothiazole derivatives for antiviral applications has revealed specific structural features that contribute to their activity against a range of viruses.

Important structural aspects for antiviral activity include:

Unsaturated benzo-heterocyclic amines: A series of unsaturated five-membered benzo-heterocyclic amine derivatives have demonstrated potent broad-spectrum antiviral activity. nih.gov

Secondary amine linkage: The presence of a secondary amine linkage in the side chain has been shown to be important for activity against various viruses, including Coxsackie viruses and Hepatitis C virus. nih.gov

Specific substitutions on the phenyl ring: For compounds with an allyl-amine side chain, substitutions on the phenyl ring play a crucial role. For instance, a methoxy (B1213986) group at the 2-position of the phenyl ring resulted in potent activity against both RNA and DNA viruses. nih.gov

Table 3: SAR of Benzothiazole Derivatives with Antiviral Activity

| Base Scaffold | Substituent(s) | Side Chain | Observed Activity | Reference |

| Benzothiazol-6-yl-amine | 2-methoxy-phenyl | allyl-amine | Potent activity against Influenza A, HCV, Cox B3, and HBV | nih.gov |

| Benzothiazol-6-yl-amine | 3-methoxy-phenyl | allyl-amine | Potent activity against Influenza A, HCV, Cox B3, and HBV | nih.gov |

Anticancer and Antiproliferative SAR

Benzothiazole derivatives have emerged as a significant class of compounds with promising anticancer and antiproliferative activities. nih.gov The SAR studies in this area have provided valuable insights into the structural modifications required for enhanced potency and selectivity.

Key structural features for anticancer activity include:

Substitution on the benzothiazole ring: The position and nature of substituents on the benzothiazole ring are critical. For example, a fluorine atom at the 5-position of the benzothiazole ring has been shown to enhance antitumor activity. informahealthcare.com Methyl substitution at the C5 position of the benzothiazole ring has also been found to improve anticancer activity. researchgate.net

Substitution on the 2-aryl ring: For 2-arylbenzothiazole derivatives, the substitution pattern on the aryl ring is a key determinant of activity. Hydroxyl groups at the 3rd and 4th positions of the phenyl ring in fluorinated 2-aryl benzothiazoles exhibited the best activity against certain breast cancer cell lines. informahealthcare.com

Linker modifications: In derivatives containing a linker between the benzothiazole core and another moiety, the nature of the linker is important. The presence of a 1,2,3-triazole linker has been shown to contribute to anticancer activity. researchgate.net

Metal complexes: The complexation of benzothiazole aniline (B41778) derivatives with platinum(II) has been shown to result in compounds with better cytotoxicity against several cancer cell lines compared to cisplatin (B142131). nih.gov

Table 4: SAR of Benzothiazole Derivatives with Anticancer Activity

| Base Scaffold | Substituent(s) | Position(s) | Observed Activity | Reference |

| Fluorinated 2-aryl benzothiazole | Hydroxyl group | 3rd and 4th position of phenyl ring | Best activity against MCF-7 cell line | informahealthcare.com |

| Benzothiazole-1,2,3-triazole | Hydrogen, methyl, or methylsulfanedione | - | Potent against colorectal and lung cancer cell lines | researchgate.net |

| Benzothiazole-1,2,3-triazole | Methyl group | C5 of benzothiazole ring | Improved anticancer activity | researchgate.net |

| Benzothiazole aniline platinum(II) complex | - | - | Better cytotoxicity than cisplatin in liver, breast, lung, prostate, kidney, and brain cells | nih.gov |

Antihistamine SAR

The structural characteristics of benzothiazole derivatives also play a role in their potential as antihistamine agents, specifically as H1 receptor antagonists.

Key structural requirements for H1-antagonistic activity include:

Diaryl substitution: The presence of two aryl groups is considered essential for significant H1-receptor affinity. slideshare.net

Connecting atom: A connecting atom of oxygen, carbon, or nitrogen is a common feature in H1-antihistamines. slideshare.net

Alkyl chain: A two or three-atom carbon chain typically separates the connecting atom from the terminal amine group. slideshare.net

Terminal amine: A tertiary amine group is generally required for potent activity. slideshare.net

In the context of thiazole-based ethanamine derivatives, replacing a phenylamino (B1219803) group with a benzhydryl group, a common feature in classic antihistamines, led to improved H1-antagonistic activity. nih.gov Specifically, meta-position substitution on the benzhydryl group resulted in slightly better activity than para-position substitution. nih.gov

Table 5: SAR of Thiazole (B1198619) Derivatives with Antihistamine Activity

| Base Scaffold | Substituent(s) | Position(s) | Observed Activity | Reference |

| 2-[2-(phenylamino)thiazol-4-yl]ethanamine | meta-halide | Phenyl ring | Weak H1-antagonistic activity | nih.gov |

| 2-[2-(phenylamino)thiazol-4-yl]ethanamine | meta-methyl | Phenyl ring | Loss of H1-antagonistic activity | nih.gov |

| 2-(2-benzhydrylthiazol-4-yl)ethanamine | - | meta-position | Improved H1-antagonistic activity | nih.gov |

| 2-(2-benzhydrylthiazol-4-yl)ethanamine | - | para-position | Slightly lower H1-antagonistic activity than meta-position | nih.gov |

Enzyme Inhibition SAR (e.g., Acetylcholinesterase, Butyrylcholinesterase, H+/K+ ATPase, α-Chymotrypsin, DprE1, Carbonic Anhydrase IX)

Derivatives of the this compound scaffold have been investigated as inhibitors of a wide array of enzymes, demonstrating the broad therapeutic potential of this chemical class. The nature and position of substituents on the benzothiazole core and its side chains play a pivotal role in determining the potency and selectivity of inhibition.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Benzothiazole derivatives are recognized for their potential as cholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's disease. researchgate.net SAR studies reveal that specific substitutions are critical for potent inhibition. For instance, a series of sulfonyl thioureas incorporating a benzo[d]thiazole ring showed significant inhibitory activity against both AChE and BChE. researchgate.net Similarly, certain 1,3-thiazole-piperazine derivatives proved to be highly effective and selective AChE inhibitors. academie-sciences.fr One of the most potent compounds, with a benzyl (B1604629) substituent, exhibited an IC₅₀ value of 0.011 ± 0.001 μM against AChE. academie-sciences.fr Another study on benzoxazole (B165842) derivatives, which are structurally related to benzothiazoles, found that compounds with a piperazine-substituted amide or a phenylacetamide derivative at the 6-position were potent AChE inhibitors, with IC₅₀ values of 3.67 nM and 38.36 nM, respectively. nih.gov The introduction of dimethylamino ethyl or dimethylamino propyl substituents on piperazine-dithiocarbamate derivatives of benzothiazole also conferred notable anticholinesterase activity. nih.gov

H+/K+ ATPase: While direct SAR studies on this compound derivatives as H+/K+ ATPase inhibitors are not extensively documented in the provided sources, research on related heterocyclic systems provides valuable insights. The development of proton pump inhibitors has historically involved scaffolds that can accumulate in the acidic environment of parietal cells. The basic nitrogen atom in the ethanamine side chain of the title compound suggests potential for such accumulation, a key feature for this target class.

α-Chymotrypsin: The inhibition of proteases like α-chymotrypsin by benzothiazole derivatives is an area of interest. Studies on structurally similar benzimidazole (B57391) derivatives have shown that these compounds can act as good inhibitors of α-chymotrypsin. nih.gov For example, a library of 6-chlorobenzimidazole derivatives was synthesized and evaluated, with the most potent compound showing an IC₅₀ of 14.8 ± 0.1 μM. nih.gov Kinetic studies revealed these to be competitive inhibitors, suggesting that benzothiazole analogues could also fit into the enzyme's active site. nih.gov

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase): Benzothiazinones (BTZs), which are structurally related to benzothiazoles, are potent inhibitors of the essential Mycobacterium tuberculosis enzyme DprE1. nih.govnih.gov Structural studies of the DprE1-inhibitor complex have revealed that a covalent bond forms between the inhibitor and a conserved cysteine residue (Cys387) in the active site. nih.gov A trifluoromethyl group on the inhibitor was also identified as a key determinant for the interaction. nih.gov Interestingly, a non-covalent complex was also observed, indicating that binding is not strictly dependent on covalent bond formation. nih.gov This suggests that this compound derivatives designed to interact with Cys387 could be promising anti-tubercular agents.

Carbonic Anhydrase IX (CA IX): The inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX, is a validated strategy for cancer therapy. Benzothiazole-based sulfonamides have been designed as potent and selective CA IX inhibitors. tandfonline.comunifi.it In one study, replacing the phenyl tail of a known inhibitor (SLC-0111) with a benzothiazole motif led to compounds with potent inhibitory action against hCA IX, with inhibition constants (Kᵢ) in the nanomolar range (16.4 to 65.3 nM). tandfonline.com Elongating the ureido spacer with methylene (B1212753) or ethylene (B1197577) groups also influenced activity. tandfonline.comnih.gov Another series of benzo[d]thiazole-5- and 6-sulfonamides, developed from the lead molecule ethoxzolamide (B1671626), yielded several subnanomolar and low nanomolar inhibitors of CA IX, highlighting a sharp SAR where minor structural changes led to significant shifts in inhibitory potency. researchgate.netnih.gov

Table 1: Enzyme Inhibitory Activity of Selected Benzothiazole and Related Derivatives

| Compound Class | Enzyme Target | Key Structural Features | Reported Activity (IC₅₀/Kᵢ) | Source |

|---|---|---|---|---|

| 1,3-Thiazole-piperazine derivative | AChE | R = benzyl | 0.011 ± 0.001 μM | academie-sciences.fr |

| Benzoxazole derivative | AChE | Piperazine-substituted amide at 6-position | 3.67 nM | nih.gov |

| Benzothiazole-based sulfonamide | hCA IX | Primary sulfamoyl-bearing analogues | Kᵢ = 16.4 - 65.3 nM | tandfonline.com |

| Benzo[d]thiazole-6-sulfonamide | hCA IX | 2-Amino-substituted | Low nanomolar / Subnanomolar | researchgate.netnih.gov |

| 6-Chlorobenzimidazole derivative | α-Chymotrypsin | - | 14.8 ± 0.1 μM | nih.gov |

Pharmacokinetic Profile Improvement through Structural Modification

A significant challenge in drug development is optimizing the pharmacokinetic properties of lead compounds. For benzothiazole derivatives, structural modifications have been shown to improve key parameters such as solubility and bioavailability.

One strategy involves modifying the side chains to enhance aqueous solubility. For benzothiazinone (BTZ) DprE1 inhibitors, which often suffer from extremely low aqueous solubility, opening a cyclic piperidinyl or piperazinyl ring in the side chain was explored. nih.gov This modification expanded the chemical diversity and led to analogs with improved physicochemical properties, including enhanced solubility and better bioavailability, without compromising their potent anti-mycobacterial activity. nih.gov

Another successful approach, demonstrated in the development of acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors with a benzimidazole core, involved the insertion of a piperazine (B1678402) unit into the linker between the head and tail moieties of the molecule. nih.gov This single modification resulted in a dramatic increase in aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement in oral absorption, with the Cmax being 1100-fold higher than the parent compound in dogs. nih.gov These examples demonstrate that rational structural modifications, particularly the introduction of polar, non-covalently interacting functional groups or linkers, can be a powerful strategy to enhance the drug-like properties of this compound derivatives. nih.govnih.gov

Computational Studies in SAR Elucidation

Computational methods are indispensable tools in modern drug discovery for elucidating SAR. researchgate.netnih.govbiolscigroup.us Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and in silico profiling provide deep insights into drug-receptor interactions and predict the biological activity of novel compounds, thereby accelerating the design and optimization of new drug candidates. nih.govbiolscigroup.usresearchgate.net

Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the SAR of enzyme inhibitors by visualizing their binding modes within the active site of the target protein.

For benzothiazole derivatives, docking studies have been instrumental in explaining their inhibitory mechanisms. In the context of cholinesterase inhibition, docking simulations of thiazole derivatives into the active sites of AChE and BChE have helped to identify key stabilizing interactions. academie-sciences.frnih.gov These studies revealed that inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes simultaneously. nih.gov Similarly, docking of benzothiazole-based oxadiazoles (B1248032) into the active site of α-glucosidase predicted the binding interactions responsible for their potent inhibitory activity. nih.gov

In the development of carbonic anhydrase inhibitors, molecular docking confirmed that benzothiazole-based sulfonamides orient their sulfamoyl group towards the catalytic zinc ion, mimicking the binding of endogenous substrates. tandfonline.comresearchgate.net Docking of benzo[d]thiazol-2-amine derivatives into the Human Epidermal growth factor receptor (HER) enzyme showed high binding affinities, suggesting their potential as anticancer agents. nih.gov Furthermore, docking of benzothiazole derivatives into the active site of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) helped to rationalize their antimicrobial activity. mdpi.com

Table 2: Representative Molecular Docking Scores for Benzothiazole Derivatives

| Compound Class | Enzyme Target | Key Finding | Docking Score (kcal/mol) | Source |

|---|---|---|---|---|

| Benzo[d]thiazol-2-amine derivative | HER Enzyme | Highest affinity pose | -10.4 | nih.gov |

| Benzo[d]thiazol-2-yl naphthalene-2-sulfonate | Tyrosinase | Highest binding affinity | -7.8 | researchgate.net |

| Benzo[d]thiazol-2-yl naphthalene-2-sulfonate | Pancreatic Lipase | Highest binding affinity | -10.7 | researchgate.net |

| Benzo[d]thiazol-2-yl naphthalene-2-sulfonate | α-Amylase | Highest binding affinity | -9.4 | researchgate.net |

Quantitative Structure-Activity Relationships (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. biolscigroup.us These models can then be used to predict the activity of new, unsynthesized molecules.

Several QSAR studies have been successfully applied to benzothiazole derivatives and related heterocyclic systems. For instance, a QSAR model was developed for a series of 1,3,4-thiadiazole-2-thione derivatives as CA IX inhibitors. nih.gov The resulting tetra-parametric model showed a strong correlation between the physicochemical, topological, and electronic descriptors of the compounds and their inhibitory activity. nih.gov Another study established a QSAR model for 2-thioalkyl aryl benzimidazole derivatives against Haemonchus contortus, identifying the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) as key descriptors for anthelmintic activity. biolscigroup.us For caspase-3 inhibitors based on a 1,2-benzisothiazol-3-one scaffold, a robust QSAR model was built using a stepwise multiple linear regression method, which indicated that descriptors related to electronegativity, atomic masses, and van der Waals volumes were significant for inhibitory activity. nih.gov These studies underscore the utility of QSAR in identifying the key molecular properties that govern the biological activity of benzothiazole-related compounds, thereby guiding rational drug design. biolscigroup.usnih.govnih.gov

In Silico Sodium Channel Blocking Potential

While the benzothiazole nucleus is a versatile scaffold present in various CNS-active agents, specific in silico studies focusing on the sodium channel blocking potential of this compound derivatives are not prominently featured in the reviewed literature. The neuroprotective agent Riluzole, which contains a benzothiazole core, is known to act in part by blocking voltage-gated sodium channels. This suggests that other derivatives from this class could possess similar activity. However, dedicated computational studies, such as homology modeling of sodium channel subtypes and subsequent docking of this compound derivatives, would be required to systematically evaluate this potential and establish a clear SAR for this specific target. Such studies would be a valuable area for future research to explore the full therapeutic utility of this chemical scaffold.

Biological Activities and Mechanisms of Action of 2 1,3 Benzothiazol 2 Yl Ethanamine Derivatives

Antimicrobial Activity

Benzothiazole (B30560) derivatives are recognized for their broad-spectrum antimicrobial properties, demonstrating efficacy against a variety of bacteria, fungi, and viruses. researchgate.net

Antibacterial Effects against Gram-Positive and Gram-Negative Bacteria

Derivatives of 2-(1,3-benzothiazol-2-yl)ethanamine have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 1,3-oxazepane-4,7-diones bearing a benzothiazole moiety have demonstrated better activity against Staphylococcus aureus (a Gram-positive bacterium) than the standard drug gentamycin. epa.gov Some of these derivatives also showed greater activity against Escherichia coli (a Gram-negative bacterium) compared to the control drug. epa.gov

In a study involving benzothiazole clubbed isatin (B1672199) derivatives, the compounds exhibited more potent antibacterial activity against Gram-negative strains than Gram-positive ones. nih.gov One particular derivative, compound 41c, showed excellent activity against E. coli and P. aeruginosa with MIC values of 3.1 µg/ml and 6.2 µg/ml, respectively, surpassing the reference drug ciprofloxacin. nih.gov Another study synthesized chalcone-based benzothiazole derivatives that displayed excellent antibacterial activity against various resistant bacterial strains. nih.gov